EAI045
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EAI045 is an allosteric inhibitor that targets specific drug-resistant mutants of the epidermal growth factor receptor (EGFR) while sparing the wild-type receptor . EGFR is a cell-surface receptor tyrosine kinase that, upon activation, leads to dimerization and tyrosine autophosphorylation, inducing a cascade of downstream cellular responses such as gene expression modification, cell proliferation, and cytoskeletal rearrangement . This compound has shown significant potential in overcoming resistance to conventional tyrosine kinase inhibitors in non-small cell lung cancer .
Mechanism of Action
Target of Action
EAI045 primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell-surface receptor tyrosine kinase, which, when mutated, can lead to uncontrolled cell proliferation and survival, contributing to the development of non-small cell lung cancer (NSCLC) . This compound specifically targets T790M and C797S EGFR mutants .
Mode of Action
Unlike conventional tyrosine kinase inhibitors that target the mutation site in the ATP binding pocket of EGFR, this compound operates differently. It disrupts receptor signaling independent of the ATP-binding site . This alternative mechanism of action helps overcome treatment resistance mutations common in the ATP binding site .
The antibody cetuximab is hypothesized to increase the number of accessible allosteric pockets for this compound, thus enhancing the potency of the inhibitor .
Biochemical Pathways
This compound affects the EGFR signaling pathway. By inhibiting the EGFR mutants, it disrupts the downstream signaling pathways that mediate cell proliferation and survival . This disruption can lead to the inhibition of tumor growth in NSCLC .
Pharmacokinetics
This compound exhibits rapid absorption, with an apparent maximum concentration (t max) around 5 minutes . .
Result of Action
This compound’s action results in the inhibition of EGFR phosphorylation in cells expressing EGFR mutants . This inhibition disrupts the EGFR signaling pathway, thereby potentially inhibiting the growth of NSCLC tumors .
Action Environment
The efficacy of this compound can be influenced by certain environmental factors. For instance, the presence of epidermal growth factor (EGF), a ligand for EGFR, can reduce the efficacy of this compound against mutant EGFR . Additionally, the combined use of this compound and cetuximab, an EGFR-blocking antibody, is hypothesized to enhance the inhibitor’s potency .
Biochemical Analysis
Biochemical Properties
EAI045 is a potent inhibitor of the L858R/T790M mutant with 1000-fold selectivity versus wild type EGFR at 1 mM ATP . It disrupts receptor signaling independent of the ATP-binding site . The receptor activation leads to dimerization and tyrosine autophosphorylation .
Cellular Effects
This compound induces a cascade of downstream cellular responses such as modification in gene expression, cell proliferation, and cytoskeletal rearrangement . In H1975 cells, this compound potently decreased, but did not completely eliminate EGFR autophosphorylation and potently inhibited EGFR Y1173 phosphorylation .
Molecular Mechanism
This compound is proposed to have an alternative mechanism of action, disrupting receptor signaling independent of the ATP-binding site . The antibody cetuximab is hypothesized to increase the number of accessible allosteric pockets for this compound, thus increasing the potency of the inhibitor .
Temporal Effects in Laboratory Settings
In vitro, this compound was a good transport substrate of human ABCB1 . In vivo, oral this compound (20 mg/kg) was rapidly absorbed . This compound oral availability was not markedly altered .
Dosage Effects in Animal Models
In mice treated with this compound at 60 mg kg−1 by oral gavage once daily, combined treatment with cetuximab (1 mg intraperitoneally every other day) showed prominent tumour regressions, but these treated with this compound alone did not respond to the treatment .
Metabolic Pathways
The receptor activation leads to dimerization and tyrosine autophosphorylation . It induces a cascade of downstream cellular responses such as modification in gene expression, cell proliferation, and cytoskeletal rearrangement .
Transport and Distribution
Blood-brain barrier ABCB1 can markedly limit this compound brain accumulation . Moreover, elacridar coadministration can effectively reverse this process .
Subcellular Localization
This compound is a cell-surface receptor tyrosine kinase . The receptor activation leads to dimerization and tyrosine autophosphorylation .
Preparation Methods
The synthesis of EAI045 involves several steps. One of the synthetic routes includes the preparation of 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide . This compound is synthesized using a palladium-catalyzed ring closure reaction with carbon-11 and tritium labeling . The reaction conditions include a 10 ± 1% radiochemical yield, >97% radiochemical purity, and 26 ± 1 GBq/µmol molar activity . Industrial production methods for this compound are not extensively documented, but the synthesis typically involves high-purity reagents and controlled reaction conditions to ensure the desired product quality .
Chemical Reactions Analysis
EAI045 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts, carbon-11, and tritium . The major products formed from these reactions are labeled derivatives of this compound, which are used for further pharmacokinetic and pharmacodynamic studies . The compound’s ability to undergo these reactions is crucial for its application in imaging and therapeutic studies .
Scientific Research Applications
EAI045 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying allosteric inhibition mechanisms . In biology, this compound is employed to investigate the role of EGFR in cell signaling and proliferation . In medicine, it is used to develop targeted therapies for non-small cell lung cancer, particularly in cases where resistance to conventional tyrosine kinase inhibitors has developed . Additionally, this compound is used in industry for the development of diagnostic imaging agents, such as positron emission tomography (PET) tracers, to visualize tumors expressing mutated EGFR .
Comparison with Similar Compounds
EAI045 is part of a class of fourth-generation EGFR inhibitors designed to overcome resistance to earlier generations of tyrosine kinase inhibitors . Similar compounds include EAI001, JBJ-04-125-02, and DDC4002 . These compounds also target the allosteric site of EGFR, but this compound is unique in its ability to selectively inhibit drug-resistant mutants while sparing the wild-type receptor . This selectivity reduces potential side effects and enhances the therapeutic efficacy of this compound compared to other inhibitors .
Properties
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c20-12-5-6-15(24)14(9-12)16(17(25)22-19-21-7-8-27-19)23-10-11-3-1-2-4-13(11)18(23)26/h1-9,16,24H,10H2,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUFHOKUFOQRDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.